molecular formula C30H41NO7 B564752 rac Fesoterodine-d14 Fumarate CAS No. 1185237-08-4

rac Fesoterodine-d14 Fumarate

Cat. No. B564752
CAS RN: 1185237-08-4
M. Wt: 541.743
InChI Key: MWHXMIASLKXGBU-VCQPCXMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“rac Fesoterodine-d14 Fumarate” is a stable isotope labelled compound . It has a molecular formula of C26 D14 H23 N O3 . C4 H3 O4 and a molecular weight of 540.727 . It is categorized under Acetylcholine Receptors, TRC, Neurotransmission, Nociception, Memory, Learning and Cognition, Parkinson’s, Schizophrenia, Pain and Inflammation . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of “rac Fesoterodine-d14 Fumarate” is complex, with a molecular formula of C26 D14 H23 N O3 . C4 H3 O4 . The compound contains a variety of functional groups, including an ester group (OC=O), a carboxylic acid group (C=O), and an aromatic ring structure .

Scientific Research Applications

rac Fesoterodine-d14 Fumarate: A Comprehensive Analysis of Scientific Research Applications

1. Treatment of Lower Urinary Tract Symptoms (LUTS) rac Fesoterodine-d14 Fumarate is used as a labeled muscarinic receptor antagonist in the treatment of LUTS. This condition encompasses various symptoms including urinary incontinence, frequent urination, and nocturia. The compound’s efficacy in managing these symptoms makes it a valuable research subject in urology .

Overactive Bladder (OAB) Management: Clinical trials have assessed rac Fesoterodine-d14 Fumarate’s safety, efficacy, and tolerability in treating OAB. This systematic review of data supports its role in improving bladder control and reducing urinary urgency .

Analytical Chemistry Applications: rac Fesoterodine-d14 Fumarate is utilized in analytical methods such as UV spectrophotometry, RP-HPLC, and mass spectrometry for the estimation of fesoterodine fumarate in bulk drug and tablet form. Its role in the isolation of drug impurities also highlights its importance in pharmaceutical quality control .

Neurological Research: The compound’s interaction with acetylcholine receptors places it as a subject of interest in neurological research areas such as neurotransmission, nociception, memory, learning and cognition, Parkinson’s disease, and schizophrenia .

Isotope Applications: As an isotope, rac Fesoterodine-d14 Fumarate has applications beyond therapeutic uses. It can be employed in imaging and diagnosis, providing a pathway for understanding biological processes at a molecular level .

Reference Material for Data Analysis: In scientific research, having accurate reference materials is crucial for data analysis. rac Fesoterodine-d14 Fumarate serves as a certified reference material for analytical standards, ensuring high precision in neurology research chemicals .

properties

IUPAC Name

[2-[3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate;(E)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37NO3.C4H4O4/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i3D3,4D3,5D3,6D3,19D,20D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHXMIASLKXGBU-VCQPCXMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)OC(=O)C(C)C)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H41NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675894
Record name (2E)-But-2-enedioic acid--2-(3-{bis[(~2~H_7_)propan-2-yl]amino}-1-phenylpropyl)-4-(hydroxymethyl)phenyl 2-methylpropanoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

541.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac Fesoterodine-d14 Fumarate

CAS RN

1185237-08-4
Record name (2E)-But-2-enedioic acid--2-(3-{bis[(~2~H_7_)propan-2-yl]amino}-1-phenylpropyl)-4-(hydroxymethyl)phenyl 2-methylpropanoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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